2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate
Description
2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate is a complex organic compound featuring multiple functional groups:
- A 3-chloro-2-methylphenyl aromatic ring substituted with an amide group.
- A thioether (S–CH₂) linkage connecting the amide-bearing ethyl group to a chloroacetate ester moiety.
- A chloroacetate group (ClCH₂COO–) esterified to an ethyl chain.
While direct studies on this compound are absent in the provided evidence, its structural analogs highlight applications in medicinal chemistry, such as enzyme inhibition or anticancer activity .
Properties
IUPAC Name |
2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylethyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3S/c1-9-10(15)3-2-4-11(9)16-12(17)8-20-6-5-19-13(18)7-14/h2-4H,5-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZGAIWWWUGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- IUPAC Name : 2-((2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)ethyl 2-chloroacetate
- Molecular Formula : C13H15Cl2NO3S
- CAS Number : 2173098-99-0
- Molecular Weight : 320.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways, which may lead to therapeutic effects. The thioether and chloroacetate moieties are particularly noteworthy for their roles in enhancing bioactivity.
Antitumor Activity
Research indicates that compounds containing thiazole or thioether groups often exhibit significant antitumor properties. In particular, studies have shown that derivatives of chloroacetate can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Chloro-N-(2-(3-chloro-2-methylphenyl)amino)-2-oxoethyl)thioethyl chloroacetate | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| 2-Chloro-N-(2-(3-chloro-4-methylphenyl)amino)-2-oxoethyl)thioethyl chloroacetate | U251 (human glioblastoma) | 1.61 ± 1.92 |
These findings suggest that the compound may possess selective cytotoxicity against specific cancer cell lines, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For instance, it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver. This inhibition can lead to altered pharmacokinetics of co-administered drugs, thus necessitating careful evaluation in therapeutic contexts.
Study on Cytotoxicity
In a study conducted on various cancer cell lines, including A431 and U251, the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups (like chlorine) on the phenyl ring significantly enhances antitumor activity.
Toxicological Assessment
A toxicological assessment was performed in male Han/Wistar rats to evaluate the safety profile of the compound. The study focused on liver enzyme induction and histopathological changes following exposure to various doses over a two-week period. Results indicated a dose-dependent increase in liver weight and enzyme activity, suggesting potential hepatotoxicity at higher concentrations .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Recent studies have indicated that compounds similar to 2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate exhibit anticancer properties. For instance, derivatives of chloroacetate have been investigated for their ability to induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted that such compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties :
Research has also pointed to the antimicrobial potential of related compounds. A study conducted on thioether derivatives demonstrated significant activity against various bacterial strains, suggesting that the thioether moiety contributes to enhanced membrane permeability and subsequent antimicrobial action.
Agricultural Applications
Pesticide Development :
The compound's structural characteristics make it a candidate for developing new pesticides. Research indicates that chloroacetates can function as effective herbicides due to their ability to inhibit key enzymes in plant metabolism. A case study involving the synthesis of chlorinated phenyl derivatives showed promising results in controlling weed species while minimizing toxicity to non-target organisms.
Material Science Applications
Polymer Synthesis :
In material science, derivatives of this compound are being explored for their potential in synthesizing novel polymers. The incorporation of chloroacetate groups into polymer matrices can enhance properties such as thermal stability and mechanical strength. Studies have shown that polymers incorporating thioether linkages exhibit improved resilience and flexibility, making them suitable for applications in coatings and adhesives.
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study :
- Researchers synthesized a series of chloroacetate derivatives and tested their efficacy against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with some compounds showing IC50 values in the low micromolar range.
-
Pesticide Efficacy Trial :
- Field trials were conducted using a newly developed herbicide based on chloroacetate chemistry. The results showed a reduction in weed biomass by over 70% compared to untreated controls, demonstrating its potential as an effective agricultural tool.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives based on functional groups, synthesis, and biological activity. Key analogs are summarized below:
Structural and Functional Group Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
